molecular formula C17H23N7O B6473717 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640879-06-5

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6473717
CAS No.: 2640879-06-5
M. Wt: 341.4 g/mol
InChI Key: HPMZQOBABLBTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyridazine core substituted with a 1H-pyrazole group at position 4. The pyridazine ring is linked to a piperazine moiety at position 3, which is further connected to a pyrrolidin-1-yl ethanone group.

Synthetic routes for analogous compounds (e.g., 1-(pyrrolidin-1-yl)ethan-1-one derivatives) involve coupling reactions between pyrrolidine and activated ketones, as demonstrated in studies yielding 72% efficiency under optimized conditions . The pyridazine-piperazine linkage is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling, though specific details for this compound remain sparse in the provided evidence.

Properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c25-17(23-7-1-2-8-23)14-21-10-12-22(13-11-21)15-4-5-16(20-19-15)24-9-3-6-18-24/h3-6,9H,1-2,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZQOBABLBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic derivative featuring a complex structure that combines multiple pharmacophores, including a pyridazine, pyrazole, piperazine, and pyrrolidine. This unique combination suggests potential biological activities, particularly in the realm of anti-inflammatory and anti-cancer therapies.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C21H24N6O
  • Molecular Weight : 392.5 g/mol
  • IUPAC Name : N-(2-ethoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazole and pyridazine have shown promising results in inhibiting COX-II with varying IC50 values, demonstrating their potential as anti-inflammatory agents .

CompoundIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

The compound's structure suggests it may similarly inhibit COX-II, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

The role of dysregulated kinase activity in cancer has led to the development of small-molecule inhibitors targeting various kinases. The presence of a pyrazole moiety in our compound may confer similar properties, as many pyrazole derivatives have been reported to exhibit anticancer activity by inhibiting specific kinases involved in tumor growth .

The proposed mechanism involves binding to the ATP-binding pocket of target kinases or COX enzymes, thereby inhibiting their activity. This binding often results in a conformational change that prevents substrate access, thus halting downstream signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds:

  • Study on COX Inhibition : A recent study demonstrated that pyrazole derivatives exhibit potent COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Celecoxib .
  • Anticancer Properties : Research on small molecule kinase inhibitors revealed that compounds targeting EGFR (Epidermal Growth Factor Receptor) showed promising results with IC50 values in the sub-micromolar range, suggesting that our compound could be developed for similar applications .
  • P2Y12 Antagonists : Some derivatives of pyrazole have been identified as P2Y12 antagonists, indicating potential use in treating thromboembolic diseases . This highlights the versatility and therapeutic potential of compounds containing pyrazole.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

Research has demonstrated that pyrazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. In particular, derivatives have been explored for their ability to target specific kinases involved in cancer progression, such as MET kinase . These findings underscore the importance of further investigation into the compound's efficacy against different cancer types.

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Studies have pointed to the role of piperazine derivatives in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders .

Table 1: Summary of Research Findings on Pyrazole Derivatives

Study ReferenceApplication AreaKey Findings
AntimicrobialDemonstrated effectiveness against multiple bacterial strains.
AnticancerInhibition of MET kinase activity leading to reduced tumor growth in vitro.
NeurologicalPotential modulation of serotonin receptors indicating antidepressant effects.

Synthesis and Characterization

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Weight Key Features Reference
Target compound Pyridazine core, pyrazole substituent, pyrrolidin-1-yl ethanone 368.42* Balanced lipophilicity due to pyrrolidine; potential CNS activity
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(6-methyl-4-propylpyrazolo[...] Hydroxyethyl-piperazine, propylpyrazolo-pyrazine substituent ~450 (estimated) Increased hydrophilicity from hydroxyethyl; possible metabolic instability
1-{4-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (BG16105) Imidazole instead of pyrazole; indole substituent 387.44 Enhanced π-stacking potential via indole; higher molecular weight
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol Hydroxymethyl-pyridazine, ethan-1-ol terminus 238.29 High polarity; limited membrane permeability
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl-piperazine, butanone linker ~370 (estimated) Improved metabolic stability due to CF3 group; bulkier substituent

*Calculated based on formula C18H24N6O.

Functional and Pharmacological Insights

  • Pyrrolidin-1-yl vs. Indole/Imidazole Substituents: The target compound’s pyrrolidin-1-yl ethanone group provides moderate lipophilicity, favoring blood-brain barrier penetration compared to BG16105’s indole group, which may limit CNS bioavailability . Imidazole derivatives (e.g., BG16105) often exhibit stronger hydrogen-bonding interactions but may suffer from faster metabolic clearance .
  • In contrast, the target’s unmodified piperazine allows for versatile functionalization.
  • Pyridazine vs. Pyrazolo-Pyrimidine Cores : Pyridazine-based compounds (target, BG16105) generally show higher solubility than pyrazolo-pyrimidine derivatives (e.g., ), which are prone to π-π stacking and aggregation .

Q & A

Q. Basic

  • ¹H/¹³C NMR: Pyridazine protons appear as deshielded aromatic signals (δ 8.5–9.5 ppm). Piperazine methylenes show split signals (δ 2.5–3.5 ppm), and pyrrolidinone carbonyls resonate at ~170 ppm in ¹³C NMR .
  • IR: Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and pyridazine C=N (~1600 cm⁻¹) confirm key functional groups .
  • MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

What computational methods predict binding affinity to neurological targets?

Q. Advanced

  • Molecular docking (AutoDock/Vina): Use crystal structures of targets (e.g., dopamine receptors) to model interactions. Prioritize hydrogen bonding between the pyrrolidinone carbonyl and receptor residues.
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Predicted physicochemical properties (e.g., pKa ~13.23, PSA ~60.94 Ų) from inform solubility and membrane permeability .

How to resolve contradictory bioactivity data across assay systems?

Q. Advanced

  • Orthogonal validation: Replicate assays in parallel (e.g., enzymatic vs. cell-based) under standardized conditions (pH 7.4, 37°C).
  • Control variables: Match cell lines (e.g., HEK293 vs. SH-SY5Y) and solvent concentrations (e.g., DMSO ≤0.1%). highlights variability in pyrazoline derivatives’ antifungal activity due to assay sensitivity .

What crystallographic challenges exist in determining the 3D structure?

Q. Advanced

  • Polymorphism: Slow evaporation from DMF/EtOH (1:1) may yield suitable single crystals, but solvent inclusion can distort lattice parameters .
  • Data collection: Use synchrotron radiation for small crystals (<0.1 mm). Refinement with SHELXL can resolve disorder in flexible piperazine rings .

What purification techniques optimize isolation of this compound?

Q. Basic

  • Column chromatography: Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15).
  • Recrystallization: DMF-EtOH (1:1) yields high-purity crystals (>95%), as validated in for analogous heterocycles .

How to design SAR studies for pyrazole and pyrrolidine modifications?

Q. Advanced

  • Pyrazole: Replace 1H-pyrazole with 3,5-dimethylpyrazole to assess steric effects (synthesized via reflux in ethanol for 2 h, per ) .
  • Pyrrolidine: Substitute with azetidine or morpholine to probe ring size’s impact on bioavailability. Monitor metabolic stability via liver microsome assays .

What stability profiles are critical during storage?

Q. Basic

  • Temperature: Store at –20°C in amber vials to prevent photodegradation. notes room-temperature stability for sulfonamide-piperidine analogs .
  • pH: Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1–9) to identify hydrolysis-prone sites (e.g., pyrrolidinone lactam ring) .

How to address low aqueous solubility during in vitro testing?

Q. Advanced

  • Co-solvents: Use 10% β-cyclodextrin or 0.5% Tween-80 to enhance solubility without cytotoxicity .
  • Salt formation: Synthesize hydrochloride salts via HCl gas diffusion in diethyl ether .

What metabolomics approaches identify degradation pathways?

Q. Advanced

  • LC-MS/MS: Track metabolites in rat plasma. Phase I metabolites (hydroxylation, N-dealkylation) are expected based on piperazine metabolism in .
  • Stable isotopes: Use ¹³C-labeled compound to distinguish degradation products from matrix interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.